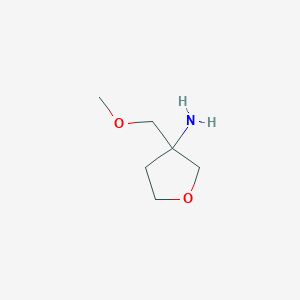

3-(Methoxymethyl)oxolan-3-amine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthetic Pathways and Intermediates 3-(Methoxymethyl)oxolan-3-amine serves as a precursor in the synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, indicating its role in creating pharmaceutical compounds and amino alcohols. This synthesis involves the reaction of optically pure 3-hydroxy-gamma-butyrolactone with primary amines, showcasing the compound's utility in generating important intermediates for further chemical transformations (Jean-Rene Ella-Menye, Vibha Sharma, Guijun Wang, 2005).

Environmental Impacts Research into primary aliphatic amines, including compounds similar to this compound, has shown significant aerosol formation when oxidized with NO3 radicals. This process is relevant to understanding atmospheric chemistry and the potential environmental impact of nitrogen-containing compounds emitted from various sources (Q. Malloy, L. Qi, B. Warren, D. Cocker, M. Erupe, P. J. Silva, 2008).

Chemical Synthesis and Reactions The compound has been utilized in three-component condensations with 5-amino-4-phenylpyrazole, leading to the formation of substituted pyrazolopyrimidines and pyrazoloquinazolines. This indicates its use in the synthesis of heterocyclic compounds, potentially relevant for pharmaceutical applications (D. V. Kryl'skiĭ, K. Shikhaliev, A. S. Chuvashlev, 2010).

Magnetic and Luminescent Materials In the synthesis of 3d-4f heterometallic trinuclear complexes derived from amine-phenol tripodal ligands, this compound related compounds exhibit magnetic and luminescent properties, highlighting their potential in creating materials with specific electromagnetic characteristics (H. Wen, Piao-Ping Dong, Suijun Liu, J. Liao, F. Liang, Caiming Liu, 2017).

Pharmacological Syntheses The molecule has been implicated in the synthesis of 3-(polyhaloacyl)chromones and their hetero analogues, which undergo reactions with amines. These reactions open pathways to synthesizing compounds that could have pharmacological relevance, demonstrating the compound's utility in drug development processes (V. Sosnovskikh, R. Irgashev, M. A. Barabanov, 2006).

Propiedades

IUPAC Name |

3-(methoxymethyl)oxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-4-6(7)2-3-9-5-6/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSWNBIYPSFTJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCOC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

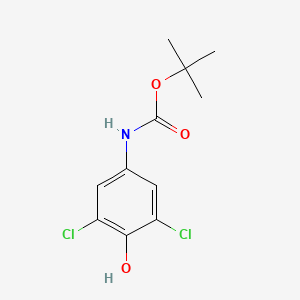

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

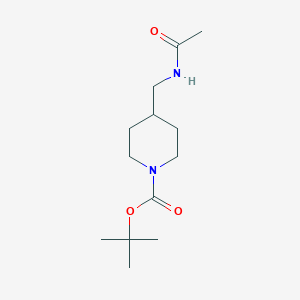

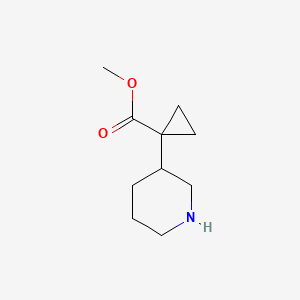

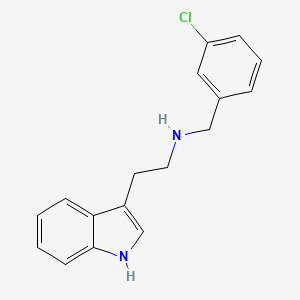

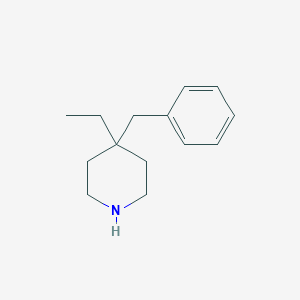

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyridin-7-amine](/img/structure/B3243227.png)